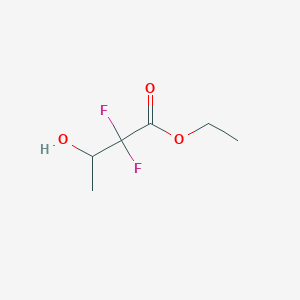

Ethyl 2,2-difluoro-3-hydroxybutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGVAFSENCMVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,2 Difluoro 3 Hydroxybutanoate

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a powerful tool for the enantioselective reduction of β-ketoesters. This approach typically involves the use of molecular hydrogen in the presence of a chiral metal catalyst, which facilitates the stereocontrolled addition of hydrogen across the carbonyl double bond.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. Chiral rhodium complexes, in particular, have been extensively studied for the asymmetric hydrogenation of various ketones and esters. While specific data for the rhodium-catalyzed hydrogenation of ethyl 2,2-difluoro-3-oxobutanoate is not extensively documented in publicly available literature, the principles can be inferred from studies on analogous fluorinated substrates. For instance, the asymmetric hydrogenation of trifluoromethyl ketones has been successfully achieved with high enantiomeric excesses using chiral rhodium-(amidephosphine-phosphinite) complexes. These catalytic systems are known for their efficiency in creating chiral α-trifluoromethyl alcohols. The steric and electronic properties of the chiral ligands are crucial in determining the enantioselectivity of the reduction.

Heterogeneous catalysis, involving a solid catalyst with liquid or gaseous reactants, offers advantages in terms of catalyst recovery and recycling, making it an attractive option for industrial applications. Supported noble metal catalysts, such as platinum or palladium on various supports like alumina (B75360) or carbon, are commonly employed. For the asymmetric hydrogenation of α-ketoesters, chirally modified platinum catalysts have shown significant success. While direct data for ethyl 2,2-difluoro-3-hydroxybutanoate is scarce, studies on similar molecules like ethyl pyruvate (B1213749) have demonstrated that the choice of support material and the presence of chiral modifiers are critical for achieving high enantioselectivity. For example, palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates has been shown to produce enantioenriched α,α-difluorinated carboxylic esters with high yields and good to excellent enantiomeric ratios. dicp.ac.cn

Below is a table summarizing the results of a palladium-catalyzed asymmetric hydrogenation of a structurally related α,α-difluoro-β-arylbutenoate, demonstrating the potential of this approach.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Methyl 2,2-difluoro-3-phenylbut-3-enoate dicp.ac.cn

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Pd(OAc)₂ | (S)-Segphos | Toluene | 60 | >99 | 80:20 |

| 2 | Pd(OAc)₂ | (S)-Segphos | THF | 60 | >99 | 82:18 |

| 3 | Pd(OAc)₂ | (S)-Segphos | DCM | 60 | >99 | 88:12 |

| 4 | Pd(OAc)₂ | (S)-Segphos | DCM/TFE (1/1) | 10 | 99 | 95:5 |

The efficiency and selectivity of catalytic hydrogenation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst and ligand, solvent, temperature, hydrogen pressure, and the presence of additives. For instance, in the palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates, it was found that a mixed solvent system of dichloromethane (B109758) (DCM) and 2,2,2-trifluoroethanol (B45653) (TFE) at a lower temperature significantly improved the enantioselectivity. dicp.ac.cn The optimization process often involves screening a library of chiral ligands to identify the one that provides the best stereochemical control for a specific substrate. The concentration of the substrate and the catalyst loading are also critical factors that can impact both the reaction rate and the enantiomeric excess of the product.

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, either as isolated proteins or within whole microbial cells, allows for reactions to be carried out under mild conditions with high enantio- and regioselectivity.

The enzymatic reduction of α,α-difluorinated ketones to their corresponding chiral alcohols is a promising route for the synthesis of compounds like this compound. Carbonyl reductases (also known as ketoreductases) are a class of enzymes that catalyze the reduction of ketones and aldehydes to alcohols using a nicotinamide (B372718) cofactor (NADH or NADPH). While specific studies on the biocatalytic reduction of ethyl 2,2-difluoro-3-oxobutanoate are limited, extensive research on the reduction of the structurally similar ethyl 4-chloro-3-oxobutanoate provides valuable insights. Various microorganisms and their isolated enzymes have been shown to effectively reduce this substrate to the corresponding (S)- or (R)-hydroxy ester with high enantiomeric excess.

Specific carbonyl reductases have been identified and characterized for their ability to perform stereoselective ketone reductions. For example, a carbonyl reductase from Sporobolomyces salmonicolor (often abbreviated as SCR) has been utilized for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov This enzyme typically requires a cofactor, such as NADPH, which is expensive to supply in stoichiometric amounts. To overcome this, a cofactor regeneration system is often employed. Glucose dehydrogenase (GDH) is a commonly used enzyme for this purpose, as it oxidizes glucose to gluconolactone (B72293), concomitantly reducing NADP+ to NADPH. nih.govnih.gov This coupled-enzyme system allows for the use of a catalytic amount of the expensive cofactor.

The following table presents data from the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant E. coli whole-cell catalyst co-expressing a carbonyl reductase and glucose dehydrogenase, illustrating the effectiveness of this biocatalytic approach.

Table 2: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate using a Recombinant Whole-Cell Catalyst nih.gov

| Substrate Concentration (mM) | Reaction Time (h) | Molar Yield (%) | Enantiomeric Excess (ee, %) |

| 50 | 6 | 95.2 | >99 |

| 100 | 12 | 92.1 | >99 |

| 200 | 24 | 88.5 | >99 |

| 400 | 48 | 85.3 | >99 |

Cofactor Regeneration Systems in Bioreductions

The enzymatic reduction of ethyl 2,2-difluoro-3-oxobutanoate to this compound is a stereoselective process that relies on oxidoreductases, particularly ketoreductases (KREDs). These enzymes require stoichiometric amounts of reduced nicotinamide cofactors, such as NADPH or NADH, to act as hydride donors. Due to the high cost of these cofactors, their use in large-scale synthesis is economically unfeasible without an efficient in-situ regeneration system. researchgate.netnih.gov

Cofactor regeneration is achieved by coupling the primary reduction reaction with a secondary, "sacrificial" reaction that converts the oxidized cofactor (NADP⁺ or NAD⁺) back to its reduced form. uni-freiburg.de This allows for the use of catalytic amounts of the expensive cofactor. The most common and effective methods are enzyme-coupled systems. researchgate.net

Glucose Dehydrogenase (GDH) System : This is a widely used system where glucose is oxidized to gluconolactone by glucose dehydrogenase. researchgate.netnih.gov This oxidation is coupled with the reduction of NADP⁺ to NADPH, which is then utilized by the ketoreductase for the primary reaction. This system is highly efficient due to the high thermodynamic driving force of glucose oxidation.

Formate (B1220265) Dehydrogenase (FDH) System : In this system, formate is oxidized to carbon dioxide by formate dehydrogenase. This process is also coupled to the reduction of NAD⁺ to NADH. The key advantage of the FDH system is that the byproduct, CO₂, is gaseous and easily removed, which can help drive the reaction equilibrium forward.

Alcohol Dehydrogenase (ADH) System : A secondary alcohol, such as isopropanol (B130326), can be used as the sacrificial substrate. researchgate.net An alcohol dehydrogenase oxidizes the isopropanol to acetone (B3395972), regenerating the necessary NADPH or NADH for the primary reductase. researchgate.net

| Regeneration System | Enzyme | Sacrificial Substrate | Byproduct | Cofactor | Key Advantage |

|---|---|---|---|---|---|

| Glucose Dehydrogenase | GDH | Glucose | Gluconolactone | NAD(P)H | High efficiency, strong thermodynamic drive. researchgate.net |

| Formate Dehydrogenase | FDH | Formate | Carbon Dioxide (CO₂) | NADH | Gaseous byproduct is easily removed. researchgate.net |

| Alcohol Dehydrogenase | ADH | Isopropanol | Acetone | NAD(P)H | Inexpensive substrate. researchgate.net |

Whole-Cell Biotransformation Strategies

To circumvent the need for isolated enzymes and externally supplied cofactors, whole-cell biotransformation presents a more integrated and cost-effective approach. nih.gov In this strategy, a host microorganism, typically Escherichia coli or baker's yeast (Saccharomyces cerevisiae), is genetically engineered to perform the desired reduction. nih.govresearchgate.net

This is accomplished by co-expressing the gene for a specific ketoreductase that is active towards ethyl 2,2-difluoro-3-oxobutanoate along with the gene for an enzyme required for cofactor regeneration, such as glucose dehydrogenase. nih.gov The host cell's own metabolic machinery provides the necessary glucose and maintains the cofactor pool.

The advantages of whole-cell systems include:

Elimination of Enzyme Purification : The costs and labor associated with purifying the reductase and the regeneration enzyme are avoided.

Internal Cofactor Supply : The cofactor is contained within the cell and regenerated by its endogenous metabolic pathways, eliminating the need to add it to the reaction medium. researchgate.net

Enhanced Enzyme Stability : The cellular environment can protect the enzymes from degradation, leading to a longer operational lifespan.

For the synthesis of chiral hydroxybutanoates, recombinant E. coli cells have been successfully designed to co-express a carbonyl reductase and glucose dehydrogenase. nih.gov This engineered whole-cell catalyst can efficiently reduce the ketoester substrate to the desired hydroxyester with high enantiomeric excess (>99% ee) and yield. nih.govresearchgate.net The reaction is typically carried out in an aqueous medium, often as part of a biphasic system with an organic solvent (e.g., n-butyl acetate) to facilitate product extraction and alleviate substrate or product inhibition. nih.govresearchgate.net

Organometallic Reaction Pathways

The Reformatsky reaction is a cornerstone of organometallic chemistry for the synthesis of β-hydroxy esters. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgthermofisher.com For the synthesis of this compound, the key precursors are acetaldehyde (B116499) and an ethyl dihaloacetate, specifically ethyl bromodifluoroacetate.

The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate. wikipedia.org This reagent is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality of another molecule. wikipedia.org The reaction is prized for its ability to be performed in the presence of various functional groups and for its utility in constructing sterically hindered molecules. semanticscholar.org

The general sequence is as follows:

Oxidative addition of zinc metal to the carbon-halogen bond of ethyl bromodifluoroacetate. wikipedia.org

Formation of the zinc enolate reagent. wikipedia.org

Nucleophilic addition of the enolate to the carbonyl carbon of acetaldehyde. wikipedia.org

Acidic workup to protonate the resulting alkoxide and remove zinc salts, yielding the final β-hydroxy ester product. wikipedia.org

Achieving enantioselectivity in the Reformatsky reaction is critical for producing single-enantiomer products. This is accomplished by introducing a chiral ligand that coordinates to the zinc atom of the Reformatsky enolate. researchgate.net The chiral environment created by the ligand dictates the facial selectivity of the nucleophilic attack on the prochiral aldehyde, leading to the preferential formation of one enantiomer over the other. researchgate.net

A variety of chiral ligands have been investigated for this purpose, with chiral amino alcohols being particularly effective. researchgate.netbeilstein-journals.org Ligands such as (-)-N,N-Dimethylaminoisoborneol (DAIB) and various ephedrine (B3423809) or prolinol derivatives have been shown to induce significant enantioselectivity in the addition of Reformatsky reagents to aldehydes. semanticscholar.orgacs.orgresearchgate.net

The success of the asymmetric induction depends on several factors, including the structure of the ligand, the solvent, the reaction temperature, and the specific substrates used. beilstein-journals.orgnih.gov In the reaction between the zinc enolate of ethyl bromodifluoroacetate and acetaldehyde, the use of an appropriate chiral ligand can yield this compound with high enantiomeric excess (ee). researchgate.net For instance, certain ephedrine-derived amino alcohols have been reported to provide substantial enantioselectivity in the formation of α,α-difluoro-β-hydroxy esters. researchgate.net

| Ligand Type | Example Ligand | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Amino Alcohols | (-)-DAIB | High ee reported for various aldehydes. | semanticscholar.org |

| Prolinol Derivatives | Chiral Prolinol Ligand | Up to 95% ee. | acs.org |

| Cinchona Alkaloids | Quinine/Quinidine Derivatives | Effective in enantioselective additions. | researchgate.net |

| Ephedrine Derivatives | (1R,2S)-N-Pyrrolidinylnorephedrine | High to excellent ee (86-99%) in related aza-Reformatsky reactions. | beilstein-journals.org |

The formation of the difluorinated Reformatsky reagent is the critical first step of the reaction sequence. wikipedia.org It is generated by the reaction of ethyl bromodifluoroacetate with zinc metal, which is often activated to remove the passivating layer of zinc oxide from its surface. thermofisher.com Activation can be achieved using reagents like iodine, 1,2-dibromoethane, or by using highly reactive Rieke zinc. thermofisher.com

The zinc undergoes an oxidative insertion into the carbon-bromine bond of the ethyl bromodifluoroacetate. wikipedia.org The resulting organozinc species exists in equilibrium between C-metalated and O-metalated forms, and it can also form dimeric structures in the solid state. wikipedia.orgresearchgate.net This species, properly termed a zinc enolate, is the active nucleophile that adds to the carbonyl electrophile. wikipedia.orgresearchgate.net The structure and aggregation state of the reagent can be influenced by the solvent, with tetrahydrofuran (B95107) (THF) being commonly used. nih.gov

Other Chemical Synthesis Approaches

While the Reformatsky reaction is a predominant method, other strategies for forming the C-C bond in this compound exist, primarily revolving around aldol-type additions. These methods often involve the generation of a difluoroenolate or an equivalent nucleophile followed by its reaction with acetaldehyde. For instance, the condensation of ethyl bromodifluoroacetate with hydrocinnamaldehyde (B1666312) using a similar zinc-mediated approach has been reported for synthesizing a related compound, ethyl 2,2-difluoro-3-hydroxy-5-phenylpentanoate. prepchem.com The fundamental transformation remains an aldol-type addition of a difluorinated ester enolate to an aldehyde.

Fluorination of Butenoic Acid Derivatives

Direct fluorination of butenoic acid derivatives is not the principal method for synthesizing this compound. Instead, the difluoro- a-carbon is typically introduced using a pre-fluorinated building block. The most common and effective strategy is the Reformatsky reaction, which utilizes ethyl bromodifluoroacetate. This approach circumvents the challenges associated with direct electrophilic or nucleophilic fluorination of a pre-existing butanoate skeleton.

The key starting material, ethyl bromodifluoroacetate, serves as the source of the CF2COOEt group. This reagent is reacted with an electrophile, such as acetaldehyde, in the presence of a metal, typically zinc, to form the desired product. This process can be considered a condensation reaction where the fluorinated component is built into the final structure.

Condensation Reactions and Subsequent Transformations

The zinc-promoted Reformatsky reaction stands as a cornerstone for the synthesis of α,α-difluoro-β-hydroxy esters. researchgate.netscilit.comorganic-chemistry.org This reaction involves the formation of an organozinc intermediate from ethyl bromodifluoroacetate, which then adds to a carbonyl compound. organic-chemistry.org For the synthesis of this compound, acetaldehyde is the required carbonyl partner.

The general mechanism involves the oxidative insertion of zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate to form a zinc enolate. researchgate.netorganic-chemistry.org This enolate then nucleophilically attacks the carbonyl carbon of acetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product. researchgate.net The reaction is valued for its operational simplicity and the stability of the organozinc reagent compared to more reactive organometallics like Grignard reagents. organic-chemistry.org

| Reactant 1 | Reactant 2 | Metal | Solvent | Product | Ref |

| Ethyl bromodifluoroacetate | Acetaldehyde | Zinc (activated) | THF | This compound | researchgate.netorganic-chemistry.org |

| Ethyl bromodifluoroacetate | Various Aldehydes | Zinc | Various | α,α-difluoro-β-hydroxy esters | researchgate.net |

Subsequent transformations of the resulting hydroxyl group can be performed if further derivatization is needed, but the core structure is efficiently assembled through this condensation.

Process Development for Scalable Production

The development of a scalable process for producing this compound via the Reformatsky reaction requires careful consideration of several factors. Key challenges in scaling up this synthesis include the activation and surface area of the zinc metal, management of the exothermicity of the reaction, and ensuring efficient mixing to prevent localized side reactions.

For large-scale synthesis, continuous or semi-batch processes may be favored over batch reactions to maintain better control over reaction parameters. The activation of zinc is critical for reaction initiation and is often achieved using methods such as treatment with acids, iodine, or sonication. researchgate.net In a production environment, consistent zinc activation is paramount for reproducibility. Furthermore, the synthesis of key diamine fragments for therapeutic agents has been successfully achieved on a large scale using the Reformatsky reaction, demonstrating its industrial viability. theaic.org This suggests that with appropriate process controls, the synthesis of this compound can also be effectively scaled.

Stereocontrol and Enantioselectivity in Synthesis

Controlling the stereochemistry at the newly formed chiral center (C3) is a significant aspect of synthesizing this compound, leading to the development of several asymmetric strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are frequently employed to induce diastereoselectivity in the Reformatsky reaction. researchgate.netnih.govwikipedia.org These are chiral molecules that are temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary can be removed and ideally recycled. wikipedia.org

One effective strategy involves attaching a chiral auxiliary to the electrophile. For instance, the aza-Reformatsky reaction, a variation used to produce α,α-difluoro-β-amino esters, has been shown to proceed with high diastereoselectivity when using chiral N-tert-butylsulfinyl imines as the electrophile. theaic.orgbeilstein-journals.org The reaction between a chiral sulfinylimine and the zinc enolate of ethyl bromodifluoroacetate yields the desired product with stereocontrol dictated by the sulfinyl group. theaic.org This principle can be extended to aldehyde substrates by using auxiliaries like chiral oxazolidinones, which have a proven track record in controlling stereoselective aldol (B89426) and alkylation reactions. wikipedia.orgresearchgate.netcollectionscanada.gc.ca

| Auxiliary Type | Reactant Type | Reaction | Diastereomeric Ratio (d.r.) | Ref |

| N-tert-butylsulfinyl | Imine | Aza-Reformatsky | >94:6 | theaic.org |

| Oxazolidinone | N-acyl derivative | Aldol/Alkylation | High | wikipedia.orgresearchgate.net |

Desymmetrization Strategies

Desymmetrization strategies involve the differentiation of two enantiotopic groups in a prochiral or meso starting material by a chiral reagent. While this is a powerful tool in asymmetric synthesis, it is not a prominently reported method for the synthesis of this compound. The primary synthetic routes, such as the Reformatsky reaction, involve the creation of a new stereocenter from prochiral starting materials rather than the modification of a meso compound. Recent literature on desymmetrization has focused on different types of molecules, such as diboron (B99234) compounds, which are structurally distinct from the target compound. chemrxiv.orgacs.orgnih.gov

Enantiomeric Excess Determination Methods (e.g., Chiral HPLC)

Determining the enantiomeric excess (ee) of a chiral product is crucial for evaluating the success of an asymmetric synthesis. For this compound and related compounds, the most common methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). nih.govelsevierpure.com

These chromatographic techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

Chiral HPLC: For β-hydroxy esters, columns with CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), such as Chiralpak or Chiracel columns, are often effective. rsc.org The sample is passed through the column using a suitable mobile phase (typically a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol), and the separated enantiomers are detected by a UV detector. The enantiomeric excess is calculated from the relative areas of the two peaks.

Chiral GC: This method is also widely used, particularly for more volatile compounds. Enantiomers of ethyl 3-hydroxybutanoate have been successfully separated using GC columns with a β-cyclodextrin-based chiral stationary phase. nih.gov Prior to analysis, the hydroxyl group may be derivatized (e.g., acylation) to improve volatility and chromatographic performance. rsc.org

In some cases, the ee can also be determined by NMR spectroscopy after derivatizing the alcohol with a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which converts the enantiomers into diastereomers with distinguishable NMR signals. elsevierpure.com

Reactivity and Mechanistic Investigations of Ethyl 2,2 Difluoro 3 Hydroxybutanoate

Pathways of Hydroxyl Group Reactivity

The secondary hydroxyl group in ethyl 2,2-difluoro-3-hydroxybutanoate is a primary site for various chemical transformations, including oxidation, etherification, and the installation of protecting groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, ethyl 2,2-difluoro-3-oxobutanoate. A variety of oxidizing agents can be employed for this transformation. For instance, Dess-Martin periodinane is a mild and effective reagent for the oxidation of β-hydroxy-α,α-difluoro esters to their corresponding β-keto-α,α-difluoro esters nih.gov. Other common oxidation protocols, such as those employing Swern or Moffat conditions, could also be applicable.

Etherification: The hydroxyl group can undergo etherification reactions. For example, Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, would yield the corresponding ether. The choice of base and solvent is crucial to avoid competing elimination reactions. Alternative methods for ether synthesis could also be utilized organic-chemistry.org.

Protection of the Hydroxyl Group: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with reactions targeting other parts of the molecule. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS)), can be readily introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine (B128534) masterorganicchemistry.comorganic-chemistry.org. These protecting groups are generally stable under a wide range of reaction conditions and can be selectively removed when needed masterorganicchemistry.comorganic-chemistry.org. Other protecting groups like benzyl (B1604629) ethers or acetals could also be employed depending on the specific synthetic strategy libretexts.org.

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | Dess-Martin Periodinane | Ethyl 2,2-difluoro-3-oxobutanoate |

| Etherification (Williamson) | 1. NaH 2. Alkyl Halide (e.g., CH3I) | Ethyl 2,2-difluoro-3-alkoxybutanoate |

| Silyl Ether Protection | TBSCl, Imidazole | Ethyl 3-(tert-butyldimethylsilyloxy)-2,2-difluorobutanoate |

Ester Group Transformations

The ethyl ester functionality of this compound is susceptible to a range of transformations common to carboxylic acid derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,2-difluoro-3-hydroxybutanoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), typically using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup, is a common method. The presence of the electron-withdrawing fluorine atoms may influence the rate of hydrolysis compared to non-fluorinated analogues.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the ethyl ester can undergo transesterification to form a different ester. For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield mthis compound.

Amidation: The ester can be converted to an amide by reaction with an amine. This transformation often requires heating or the use of a catalyst. The direct amidation of esters is a well-established process in organic synthesis.

Reduction: The ester group can be reduced to a primary alcohol, yielding 2,2-difluoro-1,3-butanediol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The secondary hydroxyl group would also be deprotonated by LiAlH4, requiring an acidic workup to reprotonate it.

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH (aq) 2. H3O+ | 2,2-Difluoro-3-hydroxybutanoic acid |

| Transesterification | CH3OH, H+ | Mthis compound |

| Amidation | RNH2, heat | N-Alkyl-2,2-difluoro-3-hydroxybutanamide |

| Reduction | 1. LiAlH4 2. H3O+ | 2,2-Difluoro-1,3-butanediol |

Reactivity of the Difluoromethylene Moiety

The difluoromethylene (CF2) group significantly influences the reactivity of the entire molecule. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which has several consequences.

The C-H bond on the carbon adjacent to the CF2 group (the α-carbon of the original ketoester) is more acidic than in non-fluorinated analogues. This increased acidity can be exploited in certain reactions.

Furthermore, the CF2 group can act as a bioisostere for a carbonyl group or other polar functionalities, which is a key consideration in medicinal chemistry. The CF2H group, which can be formed from the difluoromethylene group, can act as a lipophilic hydrogen bond donor researchgate.net.

While the C-F bonds are generally strong and unreactive, under certain conditions, such as with strong reducing agents or specific catalysts, defluorination reactions can occur. For instance, selective α-defluorination of polyfluorinated esters has been achieved using reagents like samarium(II) iodide rsc.org.

Investigating Reaction Stereochemistry and Diastereoselectivity

This compound possesses a stereocenter at the C-3 position. The stereochemical outcome of reactions involving this molecule is a critical aspect of its chemistry.

Stereoselective Synthesis: The synthesis of enantioenriched α,α-difluoro-β-hydroxy esters can be achieved through various asymmetric methods. One prominent approach is the asymmetric hydrogenation of the corresponding β-keto esters using chiral catalysts. For example, palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates has been shown to produce enantioenriched α,α-difluoro-β-arylbutanoic esters with high enantioselectivity dicp.ac.cn. Asymmetric Reformatsky reactions have also been developed for the enantioselective synthesis of α,α-difluoro-β-hydroxy esters le.ac.uk.

Diastereoselective Reactions: The existing stereocenter at C-3 can direct the stereochemical outcome of reactions at adjacent positions, leading to diastereoselective transformations. For instance, the reduction of the corresponding ketone, ethyl 2,2-difluoro-3-oxobutanoate, can lead to the formation of either the syn or anti diastereomer of the alcohol, depending on the reducing agent and reaction conditions. Lewis acid-mediated reductions of α-substituted β-keto esters have been shown to proceed with high diastereoselectivity, where the choice of a chelating (e.g., TiCl4) or non-chelating (e.g., CeCl3) Lewis acid can control the formation of the syn or anti product, respectively researchgate.net. These principles can be applied to control the stereochemistry in the reduction to form this compound and its diastereomers.

| Aspect | Methodology | Outcome |

|---|---|---|

| Asymmetric Synthesis | Palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates | High enantioselectivity (up to 97:3 er) dicp.ac.cn |

| Diastereoselective Reduction | Lewis acid-mediated reduction of α-substituted β-keto esters | High diastereoselectivity for either syn or anti products depending on the Lewis acid researchgate.net |

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms, transition states, and energetics of reactions involving fluorinated compounds.

Studies on the aminolysis of β-hydroxy-α,β-unsaturated esters have shown that the reaction can proceed through different pathways, including concerted, stepwise via tetrahedral intermediates, or stepwise via an α-oxo ketene (B1206846) intermediate nih.gov. The presence of the β-hydroxy group was found to favor the pathway involving the α-oxo ketene intermediate nih.gov. Similar computational studies on this compound could elucidate the preferred mechanistic pathways for its reactions.

DFT calculations can also be used to understand the effect of fluorine substitution on reaction barriers and stereoselectivity. For example, computational studies on the reaction between methylene (B1212753) and acetone (B3395972) have shown that fluorine substitution significantly affects the activation barrier alaska.edu. In the context of this compound, theoretical investigations could predict the influence of the CF2 group on the energetics of transition states in various reactions, such as the chair-like transition states in diastereoselective reductions pharmacy180.comyoutube.com.

Role As a Versatile Synthetic Building Block in Organic Chemistry

Precursor for Complex Fluorinated Organic Scaffolds

The strategic placement of fluorine atoms in organic molecules can lead to profound changes in properties such as lipophilicity, metabolic stability, and binding affinity. Ethyl 2,2-difluoro-3-hydroxybutanoate serves as a valuable precursor for introducing the difluoromethylene group into more complex molecular architectures. This functionality is particularly sought after as the CF2 group can act as a bioisostere for other functionalities like a carbonyl group, an ether oxygen, or other moieties.

The utility of fluorinated building blocks is demonstrated in the synthesis of elaborate structures such as difluorinated spirocycles. For instance, the construction of 6,6-difluorospiro[3.3]heptane scaffolds relies on key fluorinated precursors to build the conformationally restricted framework. While not starting from this compound itself, these syntheses exemplify the principle of using simpler fluorinated molecules to assemble advanced, spirocyclic systems that are of growing interest in medicinal chemistry. The dual functionality of this compound allows for sequential or orthogonal reactions, enabling its incorporation into intricate carbon skeletons.

Chiral Intermediate in the Synthesis of Optically Active Compounds

Chirality is a critical aspect in the synthesis of biologically active molecules, as different enantiomers can exhibit vastly different physiological effects. theaic.org this compound, when prepared in an enantiomerically pure form, is an important chiral intermediate. The asymmetric synthesis of related chiral alcohols, such as ethyl (S)-4-chloro-3-hydroxybutanoate, is often accomplished through biocatalytic reduction of the corresponding ketone, achieving high enantiomeric excess. nih.gov These chiral synthons are then used to build stereochemically defined centers in target molecules. By analogy, enantiopure this compound provides access to optically active fluorinated compounds, where the stereochemistry of the hydroxyl group can direct subsequent transformations.

Fluorinated β-amino acids are of significant interest for creating peptidomimetics with enhanced metabolic stability and unique conformational properties. thieme.de The synthesis of α,α-difluoro-β-amino acid derivatives can be achieved through the Reformatsky reaction. wikipedia.org This reaction typically involves the condensation of an α-halo ester with an imine in the presence of zinc.

Specifically, the addition of the Reformatsky reagent derived from ethyl bromodifluoroacetate to N-tert-butylsulfinimines provides a direct route to protected α,α-difluoro-β-amino esters with good diastereoselectivity. nih.gov The resulting diastereomers can be separated, and the chiral auxiliary can be removed to yield enantiomerically pure α,α-difluoro-β-amino acid derivatives. These compounds serve as valuable synthons for further elaboration into more complex medicinal chemistry targets. nih.gov

Another important application is the synthesis of β-lactams (2-azetidinones), which are core structures in many antibiotics. The reaction of ethyl bromodifluoroacetate with imines, often mediated by zinc (a Reformatsky-type reaction), can produce 3,3-difluoro-β-lactams. mdpi.comnih.gov These fluorinated β-lactams are valuable building blocks themselves and can be further modified. nih.gov The initial product of the Reformatsky addition is a β-amino ester, which contains the same core structure as this compound, highlighting the latter's role as a key intermediate in accessing these important classes of compounds.

| Reactants | Reaction Type | Key Product Class | Significance |

|---|---|---|---|

| Ethyl bromodifluoroacetate + Chiral N-tert-butylsulfinimines | Asymmetric Aza-Reformatsky Reaction | α,α-Difluoro-β-amino esters | Direct route to enantiomerically pure, protected fluorinated β-amino acids. nih.gov |

| Ethyl bromodifluoroacetate + Imines | Reformatsky/[2+2] Cycloaddition | 3,3-Difluoro-β-lactams | Access to fluorinated analogues of important antibiotic scaffolds. mdpi.comnih.gov |

Fluorinated heterocycles are a cornerstone of modern pharmaceuticals and agrochemicals. The incorporation of fluorine can significantly enhance the biological activity and pharmacokinetic profile of these molecules. This compound possesses the necessary functional handles to be a versatile precursor for various fluoro-containing heterocyclic systems.

The hydroxyl and ester groups can be manipulated to form rings. For example, the hydroxyl group can act as a nucleophile to displace a leaving group, or it can be converted into a leaving group itself. The ester can be reduced to a primary alcohol, hydrolyzed to a carboxylic acid, or reacted with dinucleophiles. These transformations open pathways to a variety of heterocyclic scaffolds, such as fluorinated lactones, tetrahydrofurans, or pyrans. While specific examples starting directly from this compound are not prevalent in the literature, the synthetic potential is clear based on established organofluorine chemistry principles. The reactivity of α,β-unsaturated CF3-ketones as building blocks for various fluorinated heterocycles demonstrates the utility of such fluorinated synthons in constructing complex ring systems.

Applications in the Preparation of Specific Chemical Entities

The true value of a building block is demonstrated by its successful incorporation into multi-step syntheses of specific chemical targets. This compound is designed for just such a role. Its functional groups allow for a range of transformations to build molecular complexity. For example, the hydroxyl group can be oxidized to a ketone, used in nucleophilic substitutions, or engaged in ether or ester linkages. The ethyl ester can be saponified, amidated, or reduced.

These transformations allow for its use in the synthesis of various chemical entities, including:

Fluorinated Analogues of Natural Products: Introducing the difluoro-hydroxy-butanoate moiety into a natural product scaffold.

Advanced Pharmaceutical Intermediates: Serving as a chiral starting material for drug candidates where the fluorinated motif is crucial for activity. For example, the synthesis of intermediates for HMG-CoA reductase inhibitors (statins) often relies on chiral hydroxy-esters like ethyl (S)-4-chloro-3-hydroxybutanoate, highlighting the importance of this class of building blocks.

Specialty Materials: Incorporation into polymers or functional materials where the unique properties of fluorine are desired.

Regioselectivity and Chemoselectivity in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, are a powerful tool for rapidly increasing molecular complexity. The success of such reactions often hinges on the ability to control regioselectivity (where a reaction occurs on a molecule with multiple potential sites) and chemoselectivity (which functional group reacts in a molecule with multiple different functional groups).

This compound presents an interesting substrate for designing cascade sequences.

Chemoselectivity: The molecule contains a "hard" hydroxyl nucleophile and a "softer" ester electrophile. Selective reaction at one site while leaving the other untouched is key. For example, acylation or silylation would be expected to occur chemoselectively at the hydroxyl group over the ester. Conversely, a strong nucleophile might react selectively with the ester.

Regioselectivity: If the molecule is converted into a dienolate or another extended π-system, regioselective reactions at the α or γ positions could be envisioned. Substrate-controlled regioselectivity in cascade reactions of butenolides demonstrates how subtle changes in the substrate can direct the reaction down completely different pathways, leading to diverse molecular scaffolds from similar starting materials.

Integration into Multi-Step Synthetic Sequences

Modern organic synthesis is increasingly moving towards more efficient and automated processes, such as multi-step continuous-flow synthesis. mit.edu This paradigm requires building blocks that are stable, reliable, and possess functional groups amenable to sequential transformations without the need for extensive purification of intermediates.

This compound is well-suited for such integrated synthetic sequences. Its defined structure and multiple functional handles allow it to be a plug-in component in a longer synthetic route. For example, a flow process could be designed where the hydroxyl group is first protected, followed by a reduction of the ester, and then a subsequent reaction of the resulting primary alcohol. The development of fully integrated, continuous manufacturing processes for pharmaceuticals demonstrates the power of linking multiple synthetic and workup steps. mit.edu Versatile intermediates are crucial for the success of such endeavors, and fluorinated building blocks like this compound represent valuable components for the assembly lines of molecular manufacturing.

Derivatives and Analogues of Ethyl 2,2 Difluoro 3 Hydroxybutanoate

Synthesis of Structurally Modified Analogues

The synthesis of analogues of ethyl 2,2-difluoro-3-hydroxybutanoate often involves the versatile Reformatsky reaction. This reaction typically utilizes ethyl bromodifluoroacetate as a key reagent, which is condensed with various aldehydes and ketones to introduce the characteristic difluoro-β-hydroxy ester moiety into a new molecular framework.

A notable example is the synthesis of Ethyl 2,2-Difluoro-3-hydroxy-5-phenylpentanoate. This analogue is prepared by the condensation of ethyl bromodifluoroacetate with hydrocinnamaldehyde (B1666312). prepchem.com Similarly, the synthesis of fluorinated vitamin D analogues has been achieved using the Reformatsky reaction with ethyl bromodifluoroacetate as a critical step. nih.gov

Another significant synthetic strategy is the microwave-assisted Reformatsky reaction. This method has been successfully employed to prepare 3,3-difluoro substituted β-lactams by reacting ethyl bromodifluoroacetate with appropriate imines. mdpi.com This approach highlights the adaptability of the core synthetic methodology to create diverse heterocyclic systems.

The Horner-Emmons reaction represents an alternative key strategy for synthesizing fluorinated analogues, particularly in the context of complex molecules like vitamin D derivatives. nih.gov These established synthetic routes provide a robust platform for generating a wide array of structurally diverse analogues for further investigation.

Table 1: Synthesis of Selected Analogues

| Analogue/Derivative | Key Reagents | Synthetic Method |

|---|---|---|

| Ethyl 2,2-Difluoro-3-hydroxy-5-phenylpentanoate | Ethyl bromodifluoroacetate, Hydrocinnamaldehyde | Reformatsky Reaction |

| 24,24-Difluoro Vitamin D₃ Analogues | Ethyl bromodifluoroacetate | Reformatsky Reaction |

| 3,3-Difluoro β-lactams | Ethyl bromodifluoroacetate, Imines | Microwave-assisted Reformatsky Reaction |

Impact of Structural Modifications on Reactivity and Synthetic Utility

The incorporation of the difluoro-β-hydroxy ester motif into different molecular scaffolds can also lead to potent biological activity. For instance, 3,3-difluoro substituted β-lactam analogues, synthesized via the Reformatsky reaction, have demonstrated significant antiproliferative activity in human breast cancer cells. mdpi.com Specifically, compounds like 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one showed potent activity with IC₅₀ values in the nanomolar range. mdpi.com Mechanistic studies revealed that these analogues can inhibit tubulin polymerization, a key process in cell division, leading to apoptosis in cancer cells. mdpi.com This demonstrates how structural modifications based on the difluorinated ester core can be leveraged to design compounds with specific and potent therapeutic effects.

Investigation of Other Difluorinated Hydroxy Esters

Research extends beyond the immediate derivatives of this compound to a broader range of difluorinated hydroxy esters. These investigations aim to understand the influence of the difluoro-α-carbon position on the properties and applications of these compounds.

Examples of such investigations include:

Fluorinated Vitamin D Analogues: The synthesis of 24,24-difluoro-1α,25-dihydroxyvitamin D₃ is a key area of research. The introduction of the difluoro group at the C24 position is designed to block metabolic oxidation at that site, which is a primary pathway for deactivating the vitamin D molecule. nih.gov

Acyclic Difluoro-β-hydroxy Esters: The synthesis of analogues like ethyl 2,2-difluoro-3-hydroxy-5-phenylpentanoate showcases the application of standard synthetic methods to create linear compounds with potential applications as building blocks in organic synthesis. prepchem.com

Fluorinated Phosphonates: The synthesis of α-hydroxy β-fluoro/β-trifluoromethyl phosphonates from carbohydrate-derived building blocks represents another class of related compounds. nih.gov These molecules combine the features of fluorination and the phosphonate (B1237965) group, which is a known pharmacophore, making them interesting targets for drug discovery. nih.gov

The study of these diverse difluorinated hydroxy esters and their derivatives provides valuable insights into the role of fluorine in modifying molecular properties and serves as a foundation for the design of new functional molecules.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Ethyl 2,2-difluoro-3-hydroxybutanoate in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous evidence for the connectivity of atoms and the stereochemical arrangement.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the expected signals would be:

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

A quartet from the methylene (B1212753) protons (-CH₂-) of the ethyl group, coupled to the adjacent methyl protons.

A doublet for the methyl protons (-CH₃) adjacent to the stereocenter, coupled to the single proton on that carbon.

A multiplet (likely a doublet of quartets) for the proton on the stereocenter (-CH(OH)-), which would be coupled to the adjacent methyl protons and the two fluorine atoms.

A broad singlet for the hydroxyl proton (-OH), which may exchange with trace water in the solvent.

The coupling between protons and fluorine atoms (²JHF, ³JHF) is critical for structural confirmation.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show six distinct signals. The carbon atom bonded to the two fluorine atoms (C2) will appear as a triplet due to ¹JCF coupling, a key characteristic feature. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbonyl carbon appearing furthest downfield.

¹⁹F NMR (Fluorine-19 NMR): As fluorine-19 is a spin-active nucleus, ¹⁹F NMR is a crucial technique for characterizing fluorinated organic compounds. chemrxiv.org For this compound, the two fluorine atoms at the C2 position are diastereotopic due to the adjacent C3 stereocenter. This would result in two separate signals, each appearing as a doublet, forming an AX spin system. These signals would also show coupling to the proton at C3.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -OCH₂CH₃ | ~1.3 | Triplet (t) | ³JHH ≈ 7 |

| -CH(OH)CH₃ | ~1.4 | Doublet (d) | ³JHH ≈ 6-7 | |

| -OH | Variable (Broad) | Singlet (s) | - | |

| -OCH₂CH₃ | ~4.3 | Quartet (q) | ³JHH ≈ 7 | |

| -CH(OH) | ~4.5-4.7 | Doublet of Quartets (dq) | ³JHH ≈ 6-7, ³JHF ≈ 10-15 | |

| ¹³C | -OCH₂CH₃ | ~14 | - | - |

| -CH(OH)CH₃ | ~20 | - | - | |

| -OCH₂CH₃ | ~63 | - | - | |

| -CH(OH) | ~70 | Triplet (t) | ²JCF ≈ 20-30 | |

| -CF₂- | ~115 | Triplet (t) | ¹JCF ≈ 250-260 | |

| -C=O | ~164 | Triplet (t) | ²JCF ≈ 30-35 | |

| ¹⁹F | -CF₂- | ~ -95 to -105 | Two Doublets (AX system) | ²JFF ≈ 260-280, ³JFH ≈ 10-15 |

Note: The data in this table are estimated values based on known spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the molecular structure, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ carbons, aiding in the assignment of the ¹³C spectrum.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, confirming, for example, the connectivity within the ethyl group (-CH₂-CH₃) and the butanoate backbone (-CH-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₆H₁₀F₂O₃, corresponding to a monoisotopic mass of approximately 168.06 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Common ionization techniques include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI).

Predicted m/z values for common adducts in ESI-MS are shown below. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 169.0671 |

| [M+Na]⁺ | 191.0490 |

| [M+K]⁺ | 207.0230 |

| [M-H]⁻ | 167.0525 |

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the parent ion.

Loss of ethanol (B145695) (CH₃CH₂OH, 46 Da).

Alpha-cleavage, resulting in the loss of a methyl radical (•CH₃, 15 Da) from the C3 position.

Loss of water (H₂O, 18 Da) from the molecular ion. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. chegg.comnist.gov

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group. chegg.com

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C=O Stretch: A very strong, sharp peak around 1750-1735 cm⁻¹ is indicative of the carbonyl group of the ester. chegg.com

C-F Stretch: Strong absorptions in the 1100-1000 cm⁻¹ region are characteristic of C-F bond stretching.

C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and alcohol functionalities would be observed in the 1300-1000 cm⁻¹ fingerprint region.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GC)

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers, (R) and (S). Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov

Chiral GC: Volatile derivatives of the compound may be analyzed on columns with a chiral stationary phase, often based on modified cyclodextrins. Studies on the analogous compound, ethyl 3-hydroxybutanoate, have demonstrated successful enantiomeric separation using β-cyclodextrin phases. nih.gov

Chiral HPLC: This is a common technique for separating enantiomers of hydroxy esters. Columns with CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support are frequently used. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The enantiomeric purity is quantified by comparing the peak areas of the two enantiomers in the chromatogram. elsevierpure.com

X-Ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique requires a single, high-quality crystal of an enantiomerically pure sample.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides a precise three-dimensional map of the electron density of the molecule, revealing the exact spatial arrangement of every atom. By analyzing the anomalous dispersion of X-rays, the absolute configuration (whether it is the R or S enantiomer) can be unambiguously assigned. researchgate.net While no crystal structure for this compound is currently reported in public databases, this method remains the gold standard for such a determination should a suitable crystal be obtained.

Fluorescence Spectroscopy for Monitoring Biotransformations and Polymeric Analogues

Fluorescence spectroscopy is a highly sensitive and non-invasive analytical technique widely employed for the real-time monitoring of bioprocesses and the characterization of polymeric materials. mdpi.com The technique relies on the principle that molecules with specific structural features, known as fluorophores, can absorb light at a particular wavelength and subsequently emit light at a longer wavelength. The intensity and spectral characteristics of this emitted fluorescence can provide valuable information about the concentration, structure, and environment of the target molecule. mdpi.com

In the context of biotransformations, fluorescence spectroscopy can be utilized to monitor the progress of enzymatic or microbial reactions. This is often achieved by tracking the changes in the intrinsic fluorescence of biomolecules like tryptophan or NADH, or by using fluorescent dyes that specifically interact with substrates or products. mdpi.com For the characterization of polymers, fluorescent probes can be used to investigate properties such as microstructural organization, phase transitions, and degradation.

Despite the broad applicability of fluorescence spectroscopy, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the application of this technique to "this compound" and its polymeric analogues. Searches of chemical databases and scientific journals did not yield any detailed research findings, data tables, or established methodologies for the use of fluorescence spectroscopy in monitoring the biotransformation of this specific compound or for characterizing its potential polymeric forms. While general methods for monitoring biocatalytic reactions and analyzing related polymers like polyhydroxyalkanoates (PHAs) are well-documented, researchgate.netnih.gov direct experimental data for "this compound" is not presently available in the referenced materials.

Therefore, while it is theoretically plausible that fluorescence-based methods could be developed for "this compound," there is no established body of research to draw upon for a detailed discussion of this specific application. The creation of data tables or a summary of detailed research findings is not possible without such foundational scientific work.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT)

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can be employed to determine key electronic properties of Ethyl 2,2-difluoro-3-hydroxybutanoate. The presence of the highly electronegative fluorine atoms is expected to have a significant impact on the electron distribution within the molecule.

One of the key aspects of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.

For this compound, the fluorine atoms are expected to lower the energies of both the HOMO and LUMO, a common effect of fluorination in organic molecules. This can enhance the molecule's stability against oxidation. The precise energies and spatial distribution of these orbitals can be calculated using DFT methods, providing insights into which parts of the molecule are most likely to participate in chemical reactions.

Furthermore, reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to predict the most probable sites for nucleophilic or electrophilic attack. This information is particularly valuable for understanding the molecule's behavior in various chemical environments and for designing synthetic routes.

Table 1: Predicted Electronic Properties of a Representative Fluorinated Ester (Analog)

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative examples for a similar fluorinated ester and are intended to illustrate the type of data obtained from DFT calculations.

The flexibility of the carbon-carbon single bonds in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. This is crucial as the conformation of a molecule can significantly affect its reactivity and biological activity.

Computational methods, such as DFT or other quantum mechanical approaches, can be used to perform a systematic search of the conformational space of this compound. By rotating the rotatable bonds and calculating the energy of each resulting geometry, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations.

For this particular molecule, the key rotatable bonds are around the C2-C3 bond and the bonds connecting the ethyl group. The interactions between the difluoro group, the hydroxyl group, and the ester moiety will dictate the preferred conformations. Intramolecular hydrogen bonding between the hydroxyl group and the ester or fluorine atoms could also play a role in stabilizing certain conformations. Identifying the global energy minimum and other low-energy conformers is essential for understanding the molecule's behavior in solution and in interactions with other molecules.

Molecular Dynamics Simulations related to Reactivity

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its reactivity in a more dynamic context. By simulating the molecule in a solvent, one can study how the solvent molecules interact with the ester and influence its conformational preferences and reactivity. For example, MD simulations can reveal the role of solvent in stabilizing or destabilizing certain reactive intermediates or transition states.

Reactive MD simulations, which use force fields that can describe bond breaking and formation, can be employed to model chemical reactions involving this compound. This can provide a detailed, atomistic view of reaction mechanisms, which is often difficult to obtain experimentally.

Modeling of Transition States in Asymmetric Catalysis

This compound is a chiral molecule, and its synthesis often involves asymmetric catalysis to produce a specific enantiomer. Computational modeling of the transition states in these catalytic reactions is a powerful tool for understanding the origins of enantioselectivity.

The precursor to this compound is often a β-keto ester, which is then reduced asymmetrically. DFT calculations can be used to model the interaction of the substrate with the chiral catalyst. By calculating the energies of the transition states leading to the different enantiomeric products, one can predict which enantiomer will be formed preferentially.

These calculations can provide a three-dimensional model of the transition state, showing the key interactions between the substrate, the catalyst, and any reagents. This information is invaluable for rationalizing the observed stereoselectivity and for designing more efficient and selective catalysts. The insights gained from modeling can guide the development of new synthetic methodologies for producing enantiomerically pure fluorinated compounds.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be a valuable aid in their characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra can help in the interpretation of experimental data.

DFT calculations can be used to compute the NMR chemical shifts of the various nuclei in the molecule (¹H, ¹³C, ¹⁹F). By comparing the predicted spectrum with the experimental one, it is possible to confirm the structure of the molecule and to assign the observed signals to specific atoms. The accuracy of these predictions has improved significantly in recent years, making computational NMR a reliable tool for structural elucidation.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its IR spectrum. This can help in identifying the characteristic functional groups present in the molecule and in understanding its vibrational modes.

Table 2: Representative Predicted Spectroscopic Data for a Fluorinated Ester Analog

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (hydroxyl) | 3.5 |

| ¹H (methyl) | 1.3 |

| ¹³C (carbonyl) | 170 |

| ¹⁹F | -115 |

Note: These values are illustrative and represent typical predicted shifts for a similar class of compound. Actual values would require specific calculations for this compound.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more environmentally benign and economically viable methods for synthesizing ethyl 2,2-difluoro-3-hydroxybutanoate. This aligns with the broader principles of green chemistry, which emphasize waste reduction, the use of renewable resources, and energy efficiency. nih.govmdpi.comjddhs.com Key areas of exploration will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the potential of bio-based starting materials to reduce reliance on petrochemical sources. jddhs.com

Solvent-Free or Greener Solvent Systems: Exploring reactions that can be conducted without solvents or in more environmentally friendly solvents like water or bio-based alternatives. jddhs.com This reduces volatile organic compound (VOC) emissions and the hazards associated with traditional organic solvents. jddhs.com

Exploration of New Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The development of advanced catalytic systems is a cornerstone of modern organic synthesis, and this will be a critical area for the future production of this compound.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative to traditional catalysis, often providing high levels of stereoselectivity. Future work could focus on designing new chiral organocatalysts for the asymmetric synthesis of this compound.

Biocatalysis: Enzymes and whole-cell systems are increasingly recognized for their ability to catalyze reactions with high specificity and under mild conditions. nih.govgoogle.com Research into identifying or engineering enzymes, such as reductases, for the stereoselective reduction of a precursor to this compound could lead to highly efficient and sustainable manufacturing processes. nih.govnih.govresearchgate.net Biocatalytic approaches have already proven successful for the synthesis of related chiral hydroxybutanoates. nih.govnih.govresearchgate.net

| Catalytic System | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free, high stereoselectivity | Design of novel chiral organocatalysts |

| Biocatalysis | High specificity, mild reaction conditions, sustainability | Identification and engineering of enzymes (e.g., reductases) |

Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of more efficient synthetic routes. Future research will likely employ a combination of experimental and computational techniques to:

Identify Reaction Intermediates: Trapping and characterizing transient species to gain insight into the reaction pathway.

Determine Transition State Structures: Using computational chemistry to model the energy landscape of the reaction and identify the key transition states that govern stereoselectivity.

Kinetics Studies: Investigating the influence of various reaction parameters on the reaction rate to develop a comprehensive kinetic model.

Designing Advanced Difluorinated Building Blocks for Diverse Synthetic Targets

This compound is a valuable chiral building block due to the presence of multiple functional groups and a stereocenter. sigmaaldrich.com Future research will focus on expanding its synthetic utility by:

Developing Novel Transformations: Exploring new reactions that selectively target the hydroxyl, ester, or difluoromethylene groups to create a wider range of derivatives.

Synthesis of Complex Molecules: Utilizing this compound as a key intermediate in the total synthesis of complex, biologically active molecules and pharmaceuticals. The incorporation of the difluoromethyl group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. sigmaaldrich.com

Creation of Fluorinated Compound Libraries: Using this building block as a scaffold to generate libraries of novel fluorinated compounds for high-throughput screening in drug discovery and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, scalability, and efficiency. nih.gov Future research in this area will likely involve:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis of this compound. nih.govuc.pt This can lead to improved reaction control, higher yields, and reduced reaction times compared to traditional batch processes. nih.gov

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading) to identify the optimal parameters for the synthesis. nih.govnih.govresearchgate.netyoutube.com

Real-time Monitoring and Control: Integrating in-line analytical techniques to monitor the progress of the reaction in real-time, allowing for precise control and immediate adjustments to maintain optimal performance. jddhs.com

| Technology | Key Benefits | Future Application for this compound |

| Flow Chemistry | Enhanced safety, scalability, and process control | Development of continuous manufacturing processes |

| Automated Synthesis | High-throughput screening and optimization | Rapid identification of optimal reaction conditions |

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of Ethyl 2,2-difluoro-3-hydroxybutanoate?

Methodological Answer:

- NMR Spectroscopy : Use , , and NMR to identify key functional groups and fluorine coupling patterns. The hydroxyl proton (C3-OH) may appear as a broad singlet, while NMR will show splitting due to geminal fluorine atoms at C2.

- Mass Spectrometry (HRMS) : Confirm the molecular formula () using high-resolution MS, matching the exact mass of 168.06 g/mol .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1730 cm) and hydroxyl (O-H, ~3400 cm) stretches.

Q. Table 1: Key Chemical Data

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.139 g/mol | |

| SMILES | CCOC(=O)C(O)C(C)(F)F | |

| InChIKey | InChI=1S/C6H10F2O3/... |

Q. What safety protocols are critical for handling this compound?

Methodological Answer: While specific safety data for this compound is limited, best practices for fluorinated hydroxy esters include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as fluorinated compounds may release toxic vapors under decomposition .

- Storage : Store in sealed containers at room temperature, away from oxidizers or ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:

- Crystal Growth : Recrystallize derivatives (e.g., acylated or metal-coordinated forms) in inert solvents (e.g., hexane/ethyl acetate).

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for high-resolution data .

- Structure Refinement : Apply SHELXL for refinement and OLEX2 for visualization, focusing on fluorine and hydroxyl group orientations .

- Validation : Cross-check with NMR coupling constants to confirm stereochemical assignments.

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states, focusing on the electrophilicity of the carbonyl carbon (C4) and steric effects from the geminal difluoro group.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess nucleophilic attack barriers.

- Electrostatic Potential Maps : Visualize charge distribution using the InChI-derived structure to identify reactive sites.

- Validation : Compare computational results with experimental kinetics (e.g., Hammett plots for substituent effects).

Q. How can researchers address contradictions in reported synthetic yields of this compound?

Methodological Answer:

- Variable Screening : Systematically test reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) software.

- Mechanistic Probes : Employ -labeling or kinetic isotope effects to identify rate-limiting steps.

- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., elimination products from hydroxyl group dehydration).

- Cross-Validation : Compare results with analogous fluorinated esters (e.g., ethyl 3-hydroxybutanoate ) to isolate fluorine-specific effects.

Q. What catalytic systems enhance enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Test Jacobsen’s thiourea catalysts or Shibasaki’s heterobimetallic complexes for asymmetric induction at C3.

- Enzymatic Approaches : Screen lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures.

- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with acyl donors to invert configuration during esterification.

- Monitoring : Use chiral HPLC with cellulose-based columns to quantify enantiomeric excess (ee).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.